Antroquinonol

Overview

Description

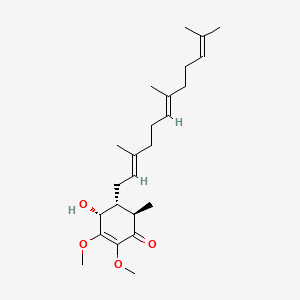

Antroquinonol is a bioactive tetra-hydro-ubiquinone derivative isolated from the mycelium of Antrodia camphorata (syn. Taiwanofungus camphoratus), a parasitic fungus native to Taiwan that grows on the camphor tree Cinnamomum kanehirae . Structurally, it shares similarities with coenzyme Q (CoQ), featuring a benzoquinone ring and an isoprenoid side chain, but differs in its hydroxylation and acetylation patterns . This compound and its derivatives (e.g., this compound B, C, D, L, M, and 4-acetylthis compound B) exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidative, and antihypertensive activities .

Key mechanisms of action include:

- Nrf2 pathway activation: this compound reduces oxidative stress and neuroinflammation by upregulating nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing antioxidative enzymes like heme oxygenase-1 (HO-1) .

- FAK/Src signaling inhibition: It suppresses focal adhesion kinase (FAK) and Src phosphorylation, inhibiting cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT) .

- Cytokine modulation: At 20 μM, it inhibits IL-2 and IFN-γ production in CD8+ T cells, suggesting immunomodulatory effects .

Preparation Methods

Biological Production Methods via Submerged Fermentation

Optimization of Antrodia camphorata Fermentation

Submerged fermentation of Antrodia camphorata mycelia remains the primary biological method for antroquinonol production. A landmark study demonstrated that oxidative stress induced by hydrogen peroxide (H₂O₂) significantly enhances this compound yield. Key parameters include:

- H₂O₂ Addition Strategy : Batch addition of 25 mmol/L H₂O₂ on day 4 of fermentation increased this compound production to 57.81 mg/L. Transitioning to a fed-batch system with a feeding rate of 0.2 mmol/L/h in a 7 L bioreactor further elevated yields to 80.10 mg/L, achieving a cell productivity of 14.94 mg/g dry mycelium.

- Role of Reactive Oxygen Species (ROS) : Inhibition of ROS generation using diphenyleneiodonium reduced this compound synthesis to 3.3 mg/L, confirming ROS-mediated oxidative stress as a critical inducer of secondary metabolite biosynthesis.

Table 1: Impact of H₂O₂ on this compound Yield in Submerged Fermentation

| Condition | H₂O₂ Concentration | Yield (mg/L) | Cell Productivity (mg/g) |

|---|---|---|---|

| Batch addition (Day 4) | 25 mmol/L | 57.81 | 10.72 |

| Fed-batch (0.2 mmol/L/h) | Cumulative 28 mmol/L | 80.10 | 14.94 |

Challenges in Scalability

While submerged fermentation is scalable, limitations include prolonged cultivation times (10–14 days) and susceptibility to microbial contamination. Furthermore, the inherent variability in fungal metabolism necessitates precise control of dissolved oxygen, pH, and nutrient availability to maximize yield.

Chemical Synthesis of this compound

Enantioselective Synthesis via Iridium-Catalyzed Pathways

The first scalable enantioselective synthesis of (+)-antroquinonol, reported by researchers at Bristol-Myers Squibb, involves a six-step sequence starting from benzaldehyde:

- Baeyer-Villiger Oxidation : Conversion of benzaldehyde (11 ) to quinone-monoketal (12 ) via Baeyer-Villiger and dearomative oxidation (64% yield).

- Enantioselective Conjugate Addition : L-Selectride-mediated addition to 12 achieves 4,5-cis stereochemistry with 3:1 diastereomeric ratio.

- Montmorillonite K10 Hydrolysis : Mild acidic hydrolysis of ketal 14 yields enantiopure (+)-antroquinonol (13% overall yield, 96% ee).

Table 2: Key Steps in the Six-Step Synthesis of this compound

| Step | Reaction | Reagent/Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Baeyer-Villiger oxidation | m-CPBA | 64 |

| 2 | Conjugate addition | L-Selectride | 45 |

| 3 | Hydrolysis | Montmorillonite K10 | 85 |

Alternative Synthetic Routes and Challenges

Early attempts utilizing Danheiser annulation, Diels-Alder cyclization, and Coenzyme Q3 analogs faced setbacks due to low yields (<10%) and intermediate instability. The quinone-monoketal strategy proved superior by enabling modular functionalization and avoiding competing reduction pathways.

Purification Techniques for this compound

Solid-State Fermentation Purification

A patented method for purifying this compound from Antrodia camphorata solid-state fermentation powder involves:

- Ethanol Extraction : Solid-liquid extraction (1:5–1:15 w/v) at 20–40°C.

- Ethyl Acetate Partitioning : Three successive extractions with 50–90% ethyl acetate aqueous solution.

- Column Chromatography :

- Primary column: Silica gel (60–80 mesh) or macroporous resin with ethanol-water gradients.

- Semi-preparative HPLC: C18 column, 80–100% acetonitrile mobile phase (2 mL/min).

- Final Concentration : Rotary evaporation under vacuum yields >90% pure this compound.

Chromatographic Yield and Purity

The process achieves a recovery rate of 78–85% from crude extract, with scalability to kilogram-scale batches.

Comparative Analysis of Production Methods

Fermentation vs. Chemical Synthesis

| Parameter | Submerged Fermentation | Chemical Synthesis |

|---|---|---|

| Yield | 80.10 mg/L | 13% overall |

| Scalability | High (bioreactor) | Moderate (gram-scale) |

| Purity | 70–80% | >95% |

| Cost | Low | High |

| Environmental Impact | Moderate | High (organic solvents) |

Technical Challenges

- Fermentation : Contamination risks, long cultivation times, and downstream purification complexity.

- Synthesis : Low overall yields, requirement for chiral catalysts, and multi-step optimization.

Chemical Reactions Analysis

Types of Reactions: Antroquinonol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its bioactivity and therapeutic potential.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or modified bioactivities.

Scientific Research Applications

Mechanism of Action

Antroquinonol exerts its effects through multiple molecular targets and pathways:

AMP-activated protein kinase (AMPK) Activation: this compound activates AMPK, leading to the inhibition of the mammalian target of rapamycin (mTOR) pathway. This results in the suppression of cancer cell growth and proliferation.

Ras Pathway Inhibition: The compound inhibits the activity of protein farnesyltransferase, which is crucial for the post-translational modification of the Ras protein.

Nuclear Factor-kappa B (NF-κB) Inhibition: this compound suppresses the activation of NF-κB, reducing the production of pro-inflammatory cytokines and oxidative stress.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Antroquinonol and Structurally/Functionally Related Compounds

Key Research Findings

Structural and Biosynthetic Distinctions Unlike CoQ, this compound is synthesized via a polyketide pathway using orsellinic acid as a precursor rather than 4-hydroxybenzoic acid . This results in distinct hydroxylation patterns critical for its bioactivity. this compound derivatives (e.g., 4-acetylthis compound B) share biosynthetic routes but differ in acetylation and side-chain modifications, affecting solubility and target affinity .

Mechanistic Advantages Over Natural Anticancer Agents FAK/Src Inhibition: this compound uniquely targets FAK autophosphorylation at Y397, suppressing metastasis in glioma and neuroblastoma models . Resveratrol lacks this specificity, acting broadly via SIRT1 and AMPK pathways. Nrf2 Activation: this compound outperforms Antrodin C in reducing renal oxidative stress (e.g., lowering malondialdehyde by 40% in hypertensive rats) .

Yield and Production Challenges Solid-state fermentation: Optimized conditions (e.g., millet substrate, 41% moisture) yield 1,340.7 mg/kg of this compound, surpassing conventional methods by 4.1× . Liquid fermentation: In-situ extraction with n-tetradecane increases yields to 146 mg/L, though still below industrial scales . By contrast, Resveratrol is commercially produced via plant extraction or microbial synthesis.

Critical Notes and Controversies

- Reproducibility Issues: Synthetic this compound batches failed to replicate published IC50 values, raising concerns about extraction purity and structural variability .

- Clinical Trial Limitations : Phase II NSCLC trials reported improved survival but lacked placebo controls, necessitating rigorous phase III validation .

- Synergistic Potential: Combining this compound with chemotherapeutics (e.g., cisplatin) or natural agents (e.g., Myricetin) may enhance efficacy while reducing side effects .

Biological Activity

Antroquinonol, a compound derived from the medicinal mushroom Antrodia camphorata, has garnered attention for its diverse biological activities, particularly in the realms of oncology and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

Overview of this compound

This compound is a tetrahydro-ubiquinone that has been recognized for its potential therapeutic applications, including anti-cancer and neuroprotective effects. It has been studied in various preclinical and clinical settings, demonstrating promising results in modulating disease pathways.

- Antioxidative Effects : this compound exhibits significant antioxidative properties, which are crucial in mitigating oxidative stress-related damage in cells. This is particularly relevant in neurodegenerative conditions like Alzheimer's disease (AD), where oxidative stress plays a pivotal role.

- Anti-inflammatory Activity : The compound has been shown to reduce levels of inflammatory cytokines such as IL-1β and TNF-α, suggesting its role in modulating inflammatory responses in various disease models .

- Amyloid-beta Modulation : In studies involving transgenic mouse models of AD, this compound administration resulted in decreased levels of amyloid-beta (Aβ) plaques and improved cognitive function, indicating its potential as a therapeutic agent for AD .

- Inhibition of Cancer Cell Proliferation : this compound has demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC). It inhibits key signaling pathways involved in tumor growth and metastasis, such as Ras and Rho signaling .

Preclinical Studies

- Alzheimer's Disease Models : In a study involving APP transgenic mice, this compound significantly reduced total Aβ levels and improved behavioral outcomes related to memory and learning. The treatment led to a notable decrease in astrocyte activation markers, suggesting reduced neuroinflammation .

- Cancer Models : this compound was evaluated in xenograft models of liver cancer (Hep 3B) but showed variable efficacy depending on the context. While it exhibited some cytotoxic activity in vitro, results were less consistent in vivo .

Clinical Trials

A Phase I clinical trial assessed the safety and tolerability of this compound in patients with metastatic NSCLC. The study found that this compound was well-tolerated across various dosages (50-600 mg), with mild adverse effects primarily related to gastrointestinal issues . No dose-limiting toxicities were reported, supporting further investigation into its efficacy.

Case Studies

Several case studies have highlighted the potential benefits of this compound:

- Case Study 1 : A patient with advanced lung cancer demonstrated stable disease after receiving this compound as part of their treatment regimen. This suggests that while not curative, this compound may help maintain disease stability in some patients .

- Case Study 2 : In patients with early-stage AD participating in an observational study, those receiving this compound reported improved cognitive scores compared to controls, reinforcing the compound's neuroprotective properties .

Data Summary

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for isolating antroquinonol from Antrodia camphorata with high purity?

- Methodological Answer : High-speed countercurrent chromatography (HSCCC) is a validated technique for isolating this compound. A solvent system of petroleum ether/ethyl acetate/methanol/water (4:1:4:1, v/v/v/v) achieves optimal separation, yielding 97.12% purity . Prior extraction optimization using Box-Behnken experimental design (liquid-to-solid ratio: ~50:1, temperature: ~44°C, time: ~56 minutes) enhances yield and reduces matrix interference .

Q. How can fermentation conditions be optimized to maximize this compound yield in solid-state cultures?

- Methodological Answer : Substrate selection (e.g., millet with moderate amylose content), nitrogen source optimization (soy hydrolysate at 80 mL/L), and inoculation volume (20 mL/100g substrate) significantly increase yield. Fermentation duration of 25 days ensures peak production (1,395.8 mg/kg, 4.3× baseline) . Response surface methodology (RSM) with Box-Behnken designs effectively models interactions between variables (e.g., moisture, nitrogen) to refine protocols .

Q. What in vitro assays are suitable for evaluating this compound’s cytotoxic effects on cancer cells?

- Methodological Answer : MTT assays confirm dose-dependent cytotoxicity (IC₅₀ ~10 μM in glioma and neuroblastoma cells) . Normal cell lines (e.g., BEAS-2B bronchial epithelium) should be included to assess selectivity (e.g., no toxicity at ≤25 μM) . Flow cytometry with TUNEL assays quantifies apoptosis (sub-G1 phase accumulation) and validates caspase-independent pathways via Bcl-2 downregulation .

Advanced Research Questions

Q. How does this compound modulate the FAK/Src signaling pathway to suppress cancer metastasis?

- Methodological Answer : this compound docks at the Y397 autophosphorylation site of FAK, inhibiting FAK/Src complex formation and downstream Rac1/Cdc42 activation (critical for lamellipodia/filopodia formation). Western blot analysis shows reduced pFAK, pSrc, Rac1, and Cdc42 levels, validated via molecular docking (Discovery Studio software) and AFM imaging (morphological disruption of cytoskeletal structures) . FAK inhibitors (e.g., PF 431396) serve as positive controls to confirm specificity .

Q. How can contradictory findings on apoptosis mechanisms (caspase-dependent vs. independent) be resolved in this compound studies?

- Methodological Answer : Variability arises from cell type-specific responses. In glioma/neuroblastoma cells, apoptosis is caspase-independent, driven by Bcl-2 suppression and AIF nuclear translocation . In contrast, caspase activation dominates in A549 lung cancer cells . Researchers should conduct parallel assays (e.g., caspase cleavage, PARP degradation, mitochondrial membrane potential loss) across models and validate with siRNA knockdowns of AIF/p53 .

Q. What experimental designs address this compound’s low water solubility in preclinical models?

- Methodological Answer : Nanoparticle encapsulation (e.g., nano-SAC) enhances bioavailability. In diabetic rodent models, nano-SAC (20 mg/kg) reduces testicular damage more effectively than free this compound, confirmed via serum markers (ALT, AST, BUN) and histopathology . Dynamic light scattering (DLS) and HPLC quantify nanoparticle stability and drug release profiles .

Q. How does this compound synergize with standard chemotherapeutics in clinical trials?

- Methodological Answer : Phase II trials (NCT03310632) combine this compound with nab-paclitaxel/gemcitabine, showing median OS of 14.1 months vs. 11.1 months for FOLFIRINOX. Mechanistic synergy involves Ras/Rho signaling inhibition via protein isoprenyltransferase suppression, particularly in KRAS-mutant NSCLC . Researchers should use patient-derived xenografts (PDX) and RNA-seq to map pathway crosstalk .

Q. What statistical approaches are critical for analyzing this compound’s dose-response in heterogeneous tumor models?

- Methodological Answer : Nonlinear regression (e.g., sigmoidal dose-response curves) quantifies EC₅₀/IC₅₀ values. For in vivo studies (e.g., C6 glioma xenografts), Kaplan-Meier survival analysis and log-rank tests compare tumor doubling times. RSM-generated polynomial equations (R² ≥0.97) model variable interactions in fermentation/extraction studies .

Q. Data Contradiction & Validation Strategies

Q. How can discrepancies in this compound’s antitumor activity between synthetic and natural isolates be addressed?

- Methodological Answer : Batch variability in fungal isolates necessitates NMR/MS validation (e.g., m/z 317.1 for this compound) . Synthetic analogs may lack post-translational modifications; comparative studies using identical assays (e.g., Ras/Rho inhibition in KRAS-mutant lines) and PK/PD profiling resolve bioactivity differences .

Q. What controls are essential to validate this compound’s specificity in kinase inhibition assays?

Properties

CAS No. |

1010081-09-0 |

|---|---|

Molecular Formula |

C24H38O4 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

(4R,5R,6R)-4-hydroxy-2,3-dimethoxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1 |

InChI Key |

LJTSIMVOOOLKOL-FNRDIUJOSA-N |

SMILES |

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C(=C(C1=O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C |

Appearance |

Solid powder |

Key on ui other cas no. |

1010081-09-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-antroquinonol A antroquinonol antroquinonol A antroquinonol D |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.